molecular formula C19H17BrN2OS B2962152 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034442-36-7

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2962152
CAS No.: 2034442-36-7
M. Wt: 401.32
InChI Key: MMDWFXPAZIKLDG-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide ( 2034442-36-7) is a synthetic organic compound with a molecular weight of 401.32 g/mol and the molecular formula C 19 H 17 BrN 2 OS . This compound features a hybrid structure incorporating a 2-bromophenyl group linked via a propanamide chain to a methylpyridine scaffold, which is further substituted with a thiophene ring . This molecular architecture, particularly the presence of the thiophene moiety, is of significant interest in medicinal chemistry. Thiophene-containing compounds are recognized as privileged structures in drug discovery due to their wide range of reported therapeutic applications . They are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, and are found in several commercially available drugs . While the specific biological profile and mechanism of action of this particular compound require further investigation, its structure makes it a valuable chemical intermediate for constructing more complex molecules. It can be utilized in the synthesis of combinatorial libraries for high-throughput screening or serve as a key building block in pharmaceutical research and development, particularly in the search for new enzyme inhibitors or receptor modulators . The compound is offered with various packaging options to suit your research scale. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWFXPAZIKLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound notable for its unique molecular structure, which includes a bromophenyl group, a thiophene ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN2OS, with a molecular weight of 401.3 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic transformations and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Notably, the bromophenyl group can engage in halogen bonding, while the thiophene-pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, studies have shown that derivatives containing both thiophene and pyridine rings can inhibit the growth of cancer cells while sparing non-tumorigenic cells . Specific investigations into related compounds have demonstrated their ability to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, suggesting a multifaceted mechanism of action against tumor cells .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been explored for their potential as antimicrobial agents and modulators of various biological pathways. The unique combination of functional groups allows these compounds to exhibit diverse pharmacological effects, including anti-inflammatory and neuroprotective activities .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Bromination : Introducing the bromine atom onto the phenyl ring.
  • Formation of Thiophene-Pyridine Moiety : Achieved through coupling reactions.
  • Amidation : Final step involving the formation of the propanamide group.

Case Studies

Recent studies have highlighted the therapeutic potential of related compounds:

  • Anticancer Activity : A study found that specific derivatives inhibited tumor growth in murine models while showing no adverse effects on healthy cells at concentrations up to 10 µM .
  • Mechanistic Insights : Further investigations revealed alterations in cellular signaling pathways, indicating that these compounds may target multiple pathways involved in cancer progression .

Scientific Research Applications

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound with the molecular formula C19H17BrN2OS. It features a bromophenyl group, a thiophene ring, and a pyridine moiety in its structure. The presence of bromine enhances its reactivity, making it suitable for various synthetic transformations and biological interactions.

Potential Applications

This compound is a versatile material with potential applications in scientific research. Research suggests that similar compounds exhibit promising biological activities. The applications of this compound may include:

  • Interaction studies Understanding how this compound interacts with biological targets is crucial.

Related Compounds

Several compounds share structural features with this compound.

  • 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide Contains a bromine atom and a phenyl group and is used as a fluorescent initiator in polymerization processes.
  • N-(4-acetylphenyl)thioacetamide Is an aryl-substituted thiol derivative that exhibits antimicrobial properties.
  • 2-(1,3-benzodioxol-5-yloxy)-n-pyridin-2-yl-n-(thiophen-2-ylmethyl)acetamide Contains a benzodioxole moiety and modulates TRPM8 channels.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related propanamide derivatives, emphasizing substituent variations and their physicochemical or biological implications:

Compound Name Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound: 3-(2-Bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide 2-Bromophenyl, 2-(thiophen-3-yl)pyridin-3-yl C₁₉H₁₈BrN₂OS 409.3 N/A N/A Not explicitly reported N/A
N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 45) Cyclopentylmethoxy, trifluoromethyl, fluoro-sulfonamido C₂₄H₂₈F₄N₃O₃S 537.6 70 112–114 TRPV1 antagonist (IC₅₀ = 3.2 nM)
3-(2-Bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide 2-Bromophenyl, tetrahydro-2H-pyran-thiophene C₁₉H₂₂BrNO₂S 408.4 N/A N/A N/A
N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42) Hexyloxy, trifluoromethyl, fluoro-sulfonamido C₂₅H₃₂F₄N₃O₃S 551.6 44 N/A TRPV1 antagonist (IC₅₀ = 5.8 nM)
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide Benzoylphenyl, 2-bromophenyl C₂₂H₁₈BrNO₂ 408.3 N/A N/A N/A

Key Observations from Structural Comparisons

Substituent Effects on Physicochemical Properties
  • Halogenated Aromatic Groups: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., Compound 42 in ). Bromine’s electron-withdrawing nature may also enhance stability against oxidative degradation .
  • Heterocyclic Moieties : The thiophene-pyridine hybrid in the target compound contrasts with pyridine rings substituted with alkoxy groups (e.g., hexyloxy in Compound 42) or trifluoromethyl groups (e.g., Compound 45). Thiophene’s sulfur atom may improve π-π stacking interactions but reduce solubility compared to oxygen-containing substituents .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, and what are critical optimization steps?

The synthesis typically involves coupling a bromophenylpropanoyl chloride with a pyridyl-thiophene methylamine derivative. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt or DCC to activate the carboxylic acid group of 3-(2-bromophenyl)propanoic acid.
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate the product.
  • Yield optimization : Adjusting reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine to acid chloride).
    Critical challenges include minimizing side reactions from the bromophenyl group’s reactivity. Similar protocols for related propanamides achieved yields of 44–85% through iterative optimization of alkyl/aryl substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • 1H NMR : Key signals include the aromatic protons of the bromophenyl (δ 7.2–7.6 ppm, multiplet), thiophene (δ 7.1–7.3 ppm), and pyridine (δ 8.1–8.5 ppm). The methylene group (N-CH2-pyridine) appears as a triplet near δ 4.5 ppm.
  • MS (ESI or FAB) : Molecular ion peaks ([M+H]+) should align with the molecular formula (C19H16BrN2OS, expected m/z ~423).
  • Elemental analysis : Confirms purity (e.g., C, H, N within ±0.3% of theoretical values). For related compounds, deviations >0.5% indicate impurities requiring repurification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity, such as TRPV1 antagonism?

  • In vitro assays : Use calcium flux assays in TRPV1-expressing HEK293 cells. Pre-incubate cells with the compound (1–10 µM), then stimulate with capsaicin. Measure intracellular Ca²⁺ levels via fluorescent dyes (e.g., Fluo-4).
  • Dose-response curves : Calculate IC50 values using nonlinear regression. For example, analogs with pyridyl-thiophene scaffolds showed IC50 values ranging from 27 nM to >10 µM, depending on substituents .
  • Control experiments : Include reference antagonists (e.g., capsazepine) and assess cytotoxicity via MTT assays.

Q. How can structural modifications enhance potency or selectivity, and what SAR trends are observed in related compounds?

  • Substituent effects :
    • Pyridine C-region : Bulky alkoxy groups (e.g., cyclopentylmethoxy) improve TRPV1 binding affinity by filling hydrophobic pockets.
    • Thiophene position : 3-Thiophenyl substitution (vs. 2-thiophenyl) enhances metabolic stability in hepatic microsome assays.
    • Bromophenyl group : Electron-withdrawing groups like Br increase membrane permeability but may reduce solubility.
      SAR studies on analogs demonstrated that trifluoromethyl or methylsulfonamido groups on the phenyl ring improve both potency (IC50 < 50 nM) and pharmacokinetic profiles .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Replicate experiments : Perform triplicate measurements to rule out technical variability.
  • Orthogonal assays : Validate TRPV1 activity using patch-clamp electrophysiology alongside calcium flux assays.
  • Compound stability : Check for degradation via HPLC at multiple timepoints (e.g., 0, 24, 48 hours in assay buffer). For example, a propanamide analog showed 20% degradation after 24 hours, explaining reduced activity in prolonged incubations .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding pose discrepancies between active and inactive analogs .

Q. What strategies mitigate low yields during scale-up synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings involving the bromophenyl group, which improved yields from 44% to 75% in scaled reactions .
  • Temperature control : Use gradual heating (e.g., 50°C to 80°C) for exothermic steps.

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